![molecular formula C19H14O5 B15164213 3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid CAS No. 143378-95-4](/img/structure/B15164213.png)
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid is an organic compound that features a benzoic acid core with a naphthalen-2-yl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid typically involves the following steps:
Esterification: The initial step involves the esterification of naphthalen-2-ol with acetic anhydride to form 6-(acetyloxy)naphthalen-2-ol.
Ether Formation: The next step is the formation of the ether linkage. This is achieved by reacting 6-(acetyloxy)naphthalen-2-ol with 3-hydroxybenzoic acid in the presence of a suitable base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated reactors can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The ester and ether functionalities allow it to interact with enzymes and receptors, potentially modulating biological pathways. The aromatic rings facilitate π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-{[6-(Hydroxy)naphthalen-2-yl]oxy}benzoic acid: Similar structure but with a hydroxyl group instead of an acetyloxy group.
3-{[6-(Methoxy)naphthalen-2-yl]oxy}benzoic acid: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid is unique due to the presence of the acetyloxy group, which can influence its reactivity and interactions. This functional group can be hydrolyzed under certain conditions, providing a versatile handle for further chemical modifications.
Properties
CAS No. |
143378-95-4 |
|---|---|
Molecular Formula |
C19H14O5 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
3-(6-acetyloxynaphthalen-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C19H14O5/c1-12(20)23-17-7-5-14-10-18(8-6-13(14)9-17)24-16-4-2-3-15(11-16)19(21)22/h2-11H,1H3,(H,21,22) |
InChI Key |
IPQOHAMORBDCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


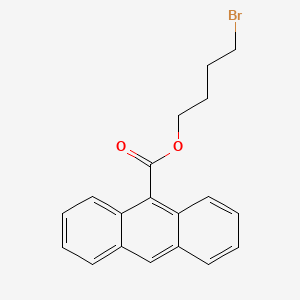

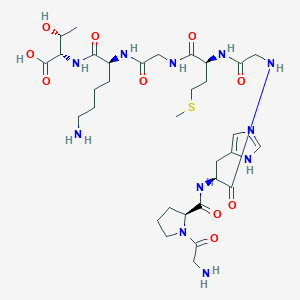
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
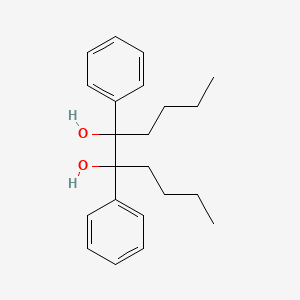
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
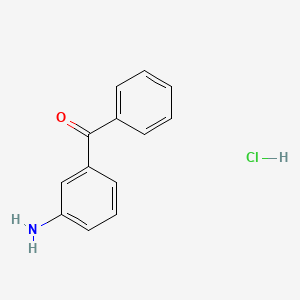
![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)
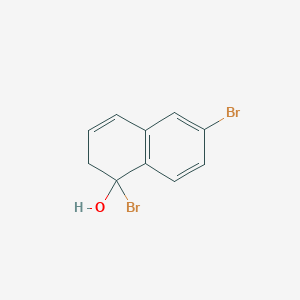
![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
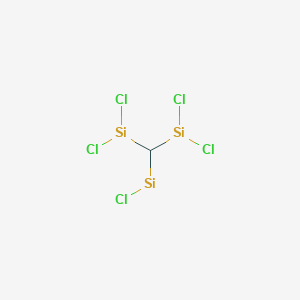
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)

![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
